N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide
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Overview
Description
N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide is a complex organic compound characterized by its unique adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide typically involves multi-step organic reactions. One common method includes the reaction of adamantane derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process often includes purification steps like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1,1’-biphenyl)-2-ylacetamide: Shares structural similarities but differs in its functional groups and reactivity.
2-(Adamantan-1-yl)-N-{2-methyl-5-[(1R,5S)-9-oxa-3,7-diazabicyclo[3.3.1]non-3-ylcarbonyl]phenyl}acetamide: Another adamantane derivative with distinct chemical properties.
Uniqueness
N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide stands out due to its unique adamantane core, which imparts specific steric and electronic properties. This makes it particularly valuable in the design of novel compounds with tailored functionalities.
Properties
IUPAC Name |
2-[3-(2-anilino-2-oxoethyl)-1-adamantyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c29-23(27-21-7-3-1-4-8-21)16-25-12-19-11-20(13-25)15-26(14-19,18-25)17-24(30)28-22-9-5-2-6-10-22/h1-10,19-20H,11-18H2,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHOBWCAXWJRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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